molecular formula C20H20N2O B1613366 4'-Cyano-2-piperidinomethyl benzophenone CAS No. 898751-89-8

4'-Cyano-2-piperidinomethyl benzophenone

Cat. No.: B1613366
CAS No.: 898751-89-8
M. Wt: 304.4 g/mol
InChI Key: PJGYRYSKLNLHHH-UHFFFAOYSA-N
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Description

4'-Cyano-2-piperidinomethyl benzophenone (CAS 898751-89-8) is a benzophenone derivative characterized by a cyano group (-CN) at the 4' position of the benzophenone core and a piperidinomethyl group (-CH₂-piperidine) at the 2-position. Its molecular formula is C₂₀H₂₀N₂O (molecular weight: 304.4 g/mol) . This compound belongs to a class of modified benzophenones designed to enhance specific physicochemical or biological properties, such as lipophilicity, photostability, or receptor-binding affinity. Benzophenones are widely utilized in pharmaceuticals, photopolymerization initiators, and enzyme modification due to their versatile reactivity and structural adaptability .

Properties

IUPAC Name

4-[2-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c21-14-16-8-10-17(11-9-16)20(23)19-7-3-2-6-18(19)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGYRYSKLNLHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643581
Record name 4-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-89-8
Record name 4-[2-(1-Piperidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-2-piperidinomethyl benzophenone typically involves the following steps:

    Formation of Benzophenone Derivative: The initial step involves the preparation of a benzophenone derivative through a Friedel-Crafts acylation reaction. Benzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form benzophenone.

    Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction. Benzophenone is treated with a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under basic conditions to form 4’-cyano benzophenone.

    Addition of Piperidinomethyl Group: The final step involves the addition of the piperidinomethyl group. This is achieved through a Mannich reaction, where 4’-cyano benzophenone is reacted with formaldehyde and piperidine in the presence of an acid catalyst to yield 4’-Cyano-2-piperidinomethyl benzophenone.

Industrial Production Methods

In an industrial setting, the production of 4’-Cyano-2-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-2-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 4’-amino-2-piperidinomethyl benzophenone.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the cyano or piperidinomethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Amino derivatives like 4’-amino-2-piperidinomethyl benzophenone.

    Substitution: Various substituted benzophenone derivatives depending on the reagents used.

Scientific Research Applications

4’-Cyano-2-piperidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4’-Cyano-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidinomethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs of 4'-Cyano-2-piperidinomethyl benzophenone, highlighting substituent positions and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound -CN (4'), -CH₂-piperidine (2) C₂₀H₂₀N₂O 304.4 High lipophilicity, photostability
3'-Cyano-2-piperidinomethyl benzophenone -CN (3'), -CH₂-piperidine (2) C₂₀H₂₀N₂O 304.4 Altered electronic profile due to meta-CN
4'-Cyano-3-piperidinomethyl benzophenone -CN (4'), -CH₂-piperidine (3) C₂₀H₂₀N₂O 304.4 Steric hindrance at 3-position
4'-Carbethoxy-2-piperidinomethyl benzophenone -COOEt (4'), -CH₂-piperidine (2) C₂₂H₂₅NO₃ 363.4 Increased hydrophobicity
Diphenyl-4-guanidinomethyl benzoate Diphenyl, -CH₂-guanidine C₂₇H₂₈N₄O₂ 440.5 Enhanced antibacterial activity

Key Observations :

  • Hydrophobicity: Carbethoxy substitution (4'-Carbethoxy-2-piperidinomethyl benzophenone) increases hydrophobicity, which may improve membrane permeability in biological systems.
Antibacterial Activity

A study on benzophenone derivatives (e.g., A8–10) and diphenyl analogs (e.g., A11–15) revealed significant differences in MIC values against Staphylococcus aureus:

Compound Type MIC Range (µg/mL) Key Finding
Benzophenone derivatives (A8–10) 8–32 Moderate activity; poor correlation with OpdB inhibition
Diphenyl derivatives (A11–15) 0.5–8 32-fold higher potency due to enhanced hydrophobicity

Insight: While benzophenone derivatives exhibit moderate antibacterial effects, diphenyl analogs with bulkier hydrophobic groups show superior activity, suggesting that increased lipophilicity enhances membrane penetration.

Enzyme Modification and Stability

Chemical modification of alkaline phosphatases (APs) with tetracarboxy-benzophenone derivatives improved thermostability:

Enzyme Type Modification Type Result
Cold-adapted AP (SAP) Aliphatic-group modified Increased thermostability (ΔTₘ = +5°C)
Calf AP (CAP) Amino-group modified Enhanced activity (kcat increased 2-fold)

Implication: The piperidinomethyl and cyano groups in this compound could similarly stabilize enzyme-ligand interactions, though specific data are pending.

Biological Activity

4'-Cyano-2-piperidinomethyl benzophenone is a synthetic organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

The compound is characterized by a benzophenone backbone with a cyano group and a piperidinyl substituent. The synthesis typically involves:

  • Formation of Benzophenone Derivative : A Friedel-Crafts acylation reaction with benzoyl chloride.
  • Introduction of Cyano Group : Nucleophilic substitution using sodium or potassium cyanide under basic conditions.

The biological activity of this compound is attributed to its structural features:

  • Cyano Group : Facilitates hydrogen bonding and interactions with biological molecules.
  • Piperidinomethyl Group : Enhances solubility and bioavailability, potentially modulating various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. It has been tested against several cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations.

Case Studies

  • Antimicrobial Efficacy : In a study involving bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound showed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong antibacterial properties.
  • Cytotoxicity in Cancer Cells : A recent study assessed the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting effective dose-dependent cytotoxicity .

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivityMICs of 5-20 µg/mL against E. coli and S. aureus
Anticancer ActivityIC50 ~15 µM in MCF-7 breast cancer cells
Mechanism of ActionInduces apoptosis via intrinsic pathways

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